N-(3-fluorophenyl)thiolan-3-amine
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Overview
Description
N-(3-fluorophenyl)thiolan-3-amine: is an organic compound with the molecular formula C10H12FNS. It is a fluorinated derivative of thiolan-3-amine, characterized by the presence of a fluorophenyl group attached to the thiolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)thiolan-3-amine typically involves the reaction of 3-fluoroaniline with thiolane-3-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N-(3-fluorophenyl)thiolan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, diethyl ether, and anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and elevated temperatures.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-fluorophenyl)thiolan-3-amine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- N-(3-chlorophenyl)thiolan-3-amine
- N-(3-bromophenyl)thiolan-3-amine
- N-(3-methylphenyl)thiolan-3-amine
Comparison: N-(3-fluorophenyl)thiolan-3-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets. Compared to its chlorinated, brominated, or methylated analogs, the fluorinated compound may exhibit different reactivity and potency in various applications .
Properties
Molecular Formula |
C10H12FNS |
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Molecular Weight |
197.27 g/mol |
IUPAC Name |
N-(3-fluorophenyl)thiolan-3-amine |
InChI |
InChI=1S/C10H12FNS/c11-8-2-1-3-9(6-8)12-10-4-5-13-7-10/h1-3,6,10,12H,4-5,7H2 |
InChI Key |
PNTNAJVZWJTGDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC1NC2=CC(=CC=C2)F |
Origin of Product |
United States |
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